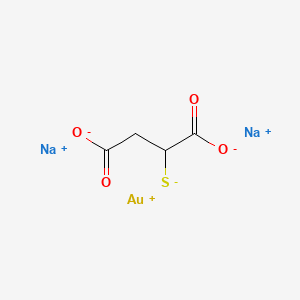
Gold disodium thiomalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold Sodium Thiomalate is the sodium salt of gold thiomalic acid, an organogold compound with antirheumatic and potential antineoplastic activities. Gold sodium thiomalate (GST) appears to inhibit the activity of atypical protein kinase C iota (PKCiota) by forming a cysteinyl-aurothiomalate adduct with the cysteine residue Cys-69 within the PB1 binding domain of PKCiota. This prevents the binding of Par6 (Partitioning defective protein 6) to PKCiota, thereby inhibiting PKCiota-mediated oncogenic signaling, which may result in the inhibition of tumor cell proliferation, the promotion of tumor cell differentiation, and the induction of tumor cell apoptosis. Atypical PKCiota, a serine/threonine kinase overexpressed in numerous cancer cell types, plays an important role in cancer proliferation, invasion, and survival; Par6 is a scaffold protein that facilitates atypical PKC-mediated phosphorylation of cytoplasmic proteins involved in epithelial and neuronal cell polarization.
A variable mixture of the mono- and disodium salts of gold thiomalic acid used mainly for its anti-inflammatory action in the treatment of rheumatoid arthritis. It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis.
Aplicaciones Científicas De Investigación
Structural Analysis and Dissolution Kinetics : A study by Grootveld and Sadler (1983) explored the structural differences of gold disodium thiomalate in solid state and solution, revealing that the solid form may contain a species with specific absorption wavelengths which disappears soon after dissolution in water. This finding is significant for understanding the drug's behavior in different states (Grootveld & Sadler, 1983).
Impact on Experimental Thrombosis : Kean et al. (1991) conducted experiments to assess the effect of gold sodium thiomalate on thrombin action in vivo. They found that gold sodium thiomalate-treated rabbits had a reduced weight of experimentally induced intra-aortic thrombi, suggesting an influence on thrombus formation which is crucial for understanding the drug's potential therapeutic applications (Kean et al., 1991).
Metabolism and In Vivo Activity : Rudge et al. (1984) explored the metabolism of disodium aurothiomalate in patients with rheumatoid arthritis, finding that the pharmaceutical preparation Myocrisin contains free thiomalate, which is released in vivo as a potentially active form. This research provides insight into the drug's pharmacokinetics and potential metabolic pathways (Rudge et al., 1984).
Solution Structure and Reactivity : Elder et al. (1994) determined the framework structure of Myochrysine (disodium gold(I)thiomalate) in solid and concentrated aqueous solution, revealing that the drug remains oligomeric at concentrations found in patient blood and urine. This study also explored the reactivity of Myochrysine with cyanide and amino acids, indicating potential metabolites that could be active forms of gold in vivo (Elder et al., 1994).
Gold Kinetics in Chronic Treatment : Tonn et al. (1994) investigated the pharmacotoxicokinetics of gold in mice strains under chronic treatment with gold(I) disodium thiomalate. The study found strain-specific differences in gold accumulation in organs like the liver and spleen, which can inform the understanding of the drug’s distribution and potential adverse effects (Tonn et al., 1994).
Propiedades
Número CAS |
74916-57-7 |
|---|---|
Nombre del producto |
Gold disodium thiomalate |
Fórmula molecular |
C4H3AuNa2O4S |
Peso molecular |
390.08 g/mol |
Nombre IUPAC |
disodium;gold(1+);2-sulfidobutanedioate |
InChI |
InChI=1S/C4H6O4S.Au.2Na/c5-3(6)1-2(9)4(7)8;;;/h2,9H,1H2,(H,5,6)(H,7,8);;;/q;3*+1/p-3 |
Clave InChI |
VXIHRIQNJCRFQX-UHFFFAOYSA-K |
SMILES |
C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+] |
SMILES canónico |
C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+] |
Color/Form |
White to yellowish-white powder; mixture of mono- and disodium salts |
Otros números CAS |
74916-57-7 12244-57-4 |
Pictogramas |
Irritant |
Vida útil |
Following the date of manufacture, ... gold sodium thiomalate injection /has an expiration date/ of 5 years. |
Solubilidad |
Very soluble in water; practically insoluble in alcohol, ethe |
Sinónimos |
Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



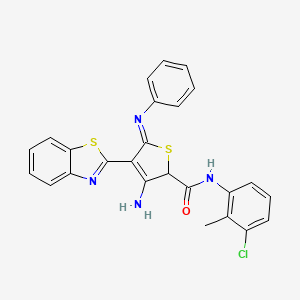

![5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1231532.png)
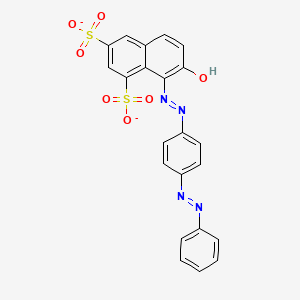
![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231538.png)
![2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione](/img/structure/B1231539.png)
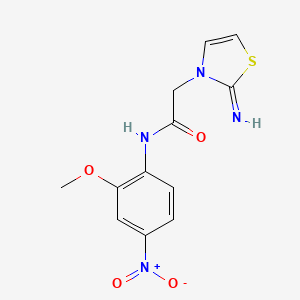
![9,10-Dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester](/img/structure/B1231543.png)
![5-[[2-[2-[[Cyclohexyl(oxo)methyl]amino]-1-oxoethoxy]-1-oxoethyl]amino]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester](/img/structure/B1231546.png)
![4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B1231548.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide](/img/structure/B1231549.png)
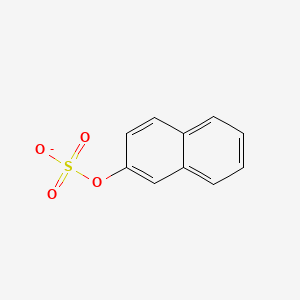
![(1S,3aR,4S,6S)-1,4,7-trimethyl-6-(2-methylprop-1-enyl)-9-pentyl-2,3,3a,4,5,6-hexahydro-1H-phenaleno[2,1-d]oxazole](/img/structure/B1231553.png)
![2-Ethoxy-3-pyridinecarboxylic acid (6-chloro-2-imidazo[1,2-a]pyridinyl)methyl ester](/img/structure/B1231554.png)